Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16516323
Molecular Formula: C8H13ClF3NO2
Molecular Weight: 247.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13ClF3NO2 |
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Molecular Weight | 247.64 g/mol |
IUPAC Name | ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H12F3NO2.ClH/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
Standard InChI Key | QNXAUJZMLPWYNN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CNCC1C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₈H₁₃ClF₃NO₂, with a molecular weight of 247.64 g/mol. Its structure consists of a five-membered pyrrolidine ring with three key substituents:
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A trifluoromethyl (-CF₃) group at the 4-position, which introduces strong electron-withdrawing effects.
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An ethyl carboxylate (-COOEt) group at the 3-position, providing ester functionality for further derivatization.
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A hydrochloride salt formed via protonation of the pyrrolidine nitrogen, improving crystallinity and aqueous solubility.
The stereochemistry of the molecule is critical, as the spatial arrangement of substituents influences its biological activity. Enantiomerically pure forms are often targeted in drug synthesis to optimize pharmacokinetics .
Physicochemical Data
Key properties include:
Property | Value |
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Molecular Formula | C₈H₁₃ClF₃NO₂ |
Molecular Weight | 247.64 g/mol |
IUPAC Name | Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride |
CAS Number | Not publicly disclosed |
Solubility | Soluble in polar aprotic solvents (e.g., DMSO, THF), partially soluble in water |
The trifluoromethyl group significantly increases lipophilicity (logP ≈ 1.8), enhancing membrane permeability and bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves a multi-step sequence:
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Pyrrolidine Ring Formation: A [3+2] cycloaddition between an azomethine ylide and a trifluoromethyl-substituted alkene generates the pyrrolidine core .
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Esterification: The carboxylate group is introduced via reaction with ethyl chloroformate under basic conditions.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
A patented enantioselective hydrogenation method (US8344161B2) highlights the use of palladium catalysts and chiral ligands to achieve high enantiomeric excess (>99.9% ee) .
Optimization Challenges
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Temperature Control: Exothermic reactions require cooling to prevent side reactions.
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Catalyst Recovery: Palladium-based catalysts must be separated via alkaline extraction to avoid metal contamination .
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Purification: Crystallization from methanol/water mixtures yields high-purity product (>99%) .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor to neuroactive agents targeting GABA receptors and serotonin transporters. Its trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.
Case Study: CNS Drug Development
In a 2024 study, derivatives of this compound demonstrated IC₅₀ values < 100 nM against monoamine oxidases, highlighting potential for treating depression and anxiety.
Mechanism of Action
The trifluoromethyl group’s electronegativity stabilizes charge-transfer interactions with biological targets, while the pyrrolidine nitrogen facilitates hydrogen bonding. This dual mechanism underpins the compound’s efficacy in modulating enzyme activity .
Parameter | Recommendation |
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Storage | 2–8°C in airtight containers |
Stability | Stable for 24 months if stored properly |
Hazard Classification | Irritant (skin/eyes) |
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